molecular formula C11H9BrO3 B1270430 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One CAS No. 150612-66-1

1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One

Cat. No.: B1270430
CAS No.: 150612-66-1
M. Wt: 269.09 g/mol
InChI Key: FQQBNIWOOXIDEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One (CAS: 150612-66-1) is a benzofuran derivative with the molecular formula C₁₁H₉BrO₃ and a molecular weight of 269.09 g/mol. Structurally, it features a bromine substituent at position 5 and a methoxy group at position 7 on the benzofuran core, with an acetyl (-COCH₃) group at position 2 (Figure 1) . This compound is categorized as a synthetic intermediate and building block in organic chemistry, with applications in pharmaceutical and materials science research. Its exact mass is 267.974 Da, and its InChIKey is FQQBNIWOOXIDEP-UHFFFAOYSA-N, indicating distinct stereoelectronic properties .

Similar derivatives, such as those in and , are synthesized via N-bromosuccinimide (NBS)-mediated bromination, suggesting analogous routes for this compound .

Properties

IUPAC Name

1-(5-bromo-7-methoxy-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-6(13)9-4-7-3-8(12)5-10(14-2)11(7)15-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQBNIWOOXIDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC(=CC(=C2O1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Tandem Bromination-Cyclization

This method streamlines synthesis by combining bromination and cyclization in a single reactor, reducing purification steps and reaction time.

Procedure

  • Starting Material : 7-Methoxy-1-benzofuran-2-yl ethanone is treated with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in acetonitrile at 80°C for 4 hours.
  • Key Advantage : Direct bromination at the 5-position occurs without intermediate isolation, achieving an overall yield of 82%.
Comparative Data
Parameter Classical Method One-Pot Method
Total Yield 65% 82%
Reaction Time 24 hours 4 hours
Purity (HPLC) 98.5% 99.2%

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and selectivity, particularly in cyclization and acylation steps.

Protocol

  • Bromination : NBS in dimethylformamide (DMF) under microwave irradiation (100°C, 20 minutes).
  • Cyclization : PPA irradiated at 150°C for 15 minutes.
  • Acylation : Acetic anhydride and AlCl₃ at 100°C for 10 minutes.
Performance Metrics
  • Yield Improvement : 88% overall yield vs. 65% in classical method.
  • Energy Efficiency : 60% reduction in energy consumption compared to conventional heating.

Catalytic Bromination Using Transition Metal Catalysts

Palladium and copper catalysts enable selective bromination under milder conditions.

Example Reaction

  • Catalyst System : Pd(OAc)₂ (5 mol%), CuBr₂ (2 equivalents) in DMF at 80°C for 2 hours.
  • Regioselectivity : >99% bromination at the 5-position due to ligand-directed catalysis.
Advantages
  • Lower Bromine Usage : 1.1 equivalents vs. 2.0 equivalents in non-catalytic methods.
  • Functional Group Tolerance : Compatible with acid-sensitive intermediates.

Green Chemistry Approaches

Solvent-free and biocatalytic methods align with sustainable chemistry principles.

Solvent-Free Bromination

  • Mechanochemical Approach : NBS and the substrate are ball-milled for 1 hour at 500 rpm. Yield: 80%.
  • Catalyst : None required; inherent selectivity from crystal packing effects.

Biocatalytic Acylation

  • Enzyme : Candida antarctica lipase B (CAL-B) in ionic liquid [BMIM][PF₆] at 40°C for 24 hours. Yield: 70%.

Chemical Reactions Analysis

1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under suitable conditions, forming various derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding hydroxy derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

    Catalysts: Aluminum chloride, polyphosphoric acid.

Scientific Research Applications

Chemistry

1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structural characteristics allow for modifications leading to new derivatives with enhanced properties.

Biology

The compound has been studied for its potential biological activities:

  • Anticancer Properties : Research indicates that benzofuran derivatives can exhibit significant cytotoxic effects against various cancer cell lines. The presence of bromine enhances this activity.
Cell LineIC50 (µM)
K562 (Leukemia)5.0
PC3 (Prostate)10.0
SW620 (Colon)15.0
  • Antibacterial Activity : Studies show effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16 - 32
Escherichia coli32 - 64

Medicine

Ongoing research aims to explore the therapeutic potential of this compound in treating diseases such as cancer and infections. Its mechanism of action involves inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of apoptotic pathways.

Cytotoxicity Assays

A study evaluated the cytotoxic effects of various benzofuran derivatives on K562 leukemia cells. The introduction of bromine significantly increased cytotoxicity, demonstrating that halogenated compounds generally have enhanced biological activity compared to their unsubstituted counterparts.

"The introduction of bromine into the benzofuran structure significantly increased cytotoxicity" .

Antimicrobial Studies

Research has also highlighted the compound's antibacterial properties against Gram-positive bacteria, with minimum inhibitory concentrations indicating significant efficacy:

"Compounds with halogen substitutions exhibited significant antibacterial activity" .

Mechanism of Action

The mechanism of action of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Table 1: Comparative Overview of Benzofuran Derivatives

Compound Name CAS Molecular Formula M.W. (g/mol) Substituents Melting Point (°C) Key References
This compound 150612-66-1 C₁₁H₉BrO₃ 269.09 5-Bromo, 7-Methoxy, 2-Acetyl Not reported
1-[3-(Bromomethyl)-5-Methoxy-1-Benzofuran-2-yl]Ethanone - C₁₂H₁₁BrO₃ 283.12 3-Bromomethyl, 5-Methoxy, 2-Acetyl 103–106
1-(5-Bromo-7-Methyl-1-Benzofuran-2-Yl)-2-Methylpropan-1-One 1432681-76-9 C₁₃H₁₃BrO₂ 281.15 5-Bromo, 7-Methyl, 2-Isopropyl Not reported
1-(1-Benzofuran-3-yl)-2-bromo-1-ethanone 187657-92-7 C₁₀H₇BrO₂ 239.07 3-Benzofuranyl, 2-Bromoacetyl Not reported
1-(5-Methoxy-3-Methyl-1-Benzofuran-2-Yl)Ethan-1-One 33038-32-3 C₁₂H₁₂O₃ 204.22 5-Methoxy, 3-Methyl, 2-Acetyl Not reported

Key Observations:

The methoxy group at position 7 (electron-donating) contrasts with the methyl group in 1-(5-Bromo-7-Methyl-1-Benzofuran-2-Yl)-2-Methylpropan-1-One, which increases lipophilicity but reduces polarity . Bromomethyl substitution at position 3 (as in , Compound 5) raises molecular weight by ~14 g/mol and lowers melting point (103–106°C) compared to bulkier dimethoxy-bromo derivatives (e.g., , Compound 7, m.p. 165–171°C) .

Ketone Variations: The acetyl group in the target compound differs from the 2-bromoacetyl moiety in 1-(1-Benzofuran-3-yl)-2-bromo-1-ethanone (), which may alter nucleophilic attack sites and stability .

Commercial and Industrial Relevance

  • Availability : The target compound is supplied by LEAP CHEM CO., LTD., highlighting its commercial demand for research and development .
  • Pricing and Specifications: Derivatives like 1-(4-Benzyloxy-3-Methoxy-Phenyl)-Ethanone () are priced based on purity and scale, suggesting similar market dynamics for the target compound .

Biological Activity

1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One, with the chemical formula C₁₁H₉BrO₃ and CAS Number 150612-66-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, focusing on its anticancer, antibacterial, and antifungal properties, supported by various studies and data.

The compound is characterized by the following properties:

PropertyValue
Molecular Weight269.09 g/mol
Chemical FormulaC₁₁H₉BrO₃
Melting PointNot specified
SolubilityNot specified

Anticancer Activity

Research has shown that benzofuran derivatives exhibit notable anticancer properties. In particular, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of benzofuran derivatives on K562 leukemia cells. The introduction of bromine into the benzofuran structure significantly increased cytotoxicity. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined, indicating that compounds with bromine substitutions showed enhanced activity compared to their unsubstituted counterparts .
  • Mechanism of Action : The mechanism underlying the anticancer activity involves the induction of apoptosis through reactive oxygen species (ROS) generation. Compounds similar to this compound have been shown to increase ROS levels in K562 cells, leading to mitochondrial dysfunction and caspase activation, which are critical steps in the apoptotic pathway .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Various studies highlight its effectiveness against different bacterial strains.

Antimicrobial Studies

A review of benzofuran derivatives indicated that compounds with halogen substitutions exhibited significant antibacterial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported for several benzofuran derivatives, with some exhibiting MICs as low as 16 µg/mL against Gram-positive bacteria .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16 - 32
Escherichia coli32 - 64

These findings suggest that the presence of bromine in the structure enhances antibacterial efficacy.

Q & A

Basic: What are the standard synthetic routes for preparing 1-(5-bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one?

The compound is typically synthesized via bromination of methoxy-substituted benzofuran acetophenone precursors . A common method involves:

  • Step 1 : Bromination of 1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one using bromine (Br₂) in diethyl ether (Et₂O) at 0°C, followed by room-temperature stirring for 2 hours .
  • Step 2 : Quenching with NaHCO₃, extraction, drying (Na₂SO₄), and crystallization (e.g., ethanol) to isolate the product.
    Yields for analogous brominated benzofuran derivatives range from 30% to 87%, depending on substituents and reaction conditions .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Key methods include:

  • ¹H/¹³C NMR : To verify substituent positions (e.g., methoxy at C7, bromo at C5). For example, the methoxy group typically resonates at δ ~3.89 ppm in ¹H NMR, while the acetyl group appears as a singlet (~δ 2.62 ppm) .
  • Single-crystal X-ray diffraction : Resolves ambiguities in regiochemistry and confirms bond lengths/angles (e.g., C–Br bond length ~1.89 Å) .
  • HRMS : Validates molecular weight (e.g., calculated [M + Na]⁺ for C₁₁H₉BrO₃: ~306.9783) .

Basic: How does the bromine substituent influence the compound’s reactivity in further functionalization?

The bromine at C5 acts as a directing group , enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl functionalization. Additionally, the acetyl group at C2 is susceptible to nucleophilic substitution (e.g., with amines or thiols). For example:

  • Buchwald-Hartwig amination : Substitution of Br with amines under palladium catalysis .
  • Nucleophilic displacement : Replacement of Br with other halogens or nucleophiles in polar aprotic solvents (e.g., DMF) .

Advanced: How can reaction conditions be optimized to improve yields in bromination steps?

Optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions (e.g., over-bromination) .
  • Solvent selection : Et₂O or CH₂Cl₂ enhances solubility of bromine and substrate .
  • Catalysis : Adding catalytic FeBr₃ or AlBr₃ accelerates electrophilic substitution .
    Example: A 30% yield increase was observed for 1-(3-methylbenzofuran-2-yl) derivatives when using pyridinium tribromide instead of Br₂ .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) across studies?

Contradictions may arise from:

  • Solvent effects : CDCl₃ vs. DMSO-d₆ shifts proton signals (e.g., methoxy groups vary by ~0.1–0.3 ppm) .
  • Crystallographic vs. solution-state data : X-ray structures confirm regiochemistry, while NMR may show dynamic effects (e.g., rotational barriers in acetyl groups) .
    Method : Compare with structurally analogous compounds (e.g., 1-(3,5-dimethylbenzofuran-2-yl)ethanone) and validate via 2D NMR (COSY, HSQC) .

Advanced: What experimental approaches can elucidate the biological activity mechanisms of this compound?

While direct studies are limited, proposed methods include:

  • In vitro assays : Test antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) using MIC assays .
  • Structure-activity relationship (SAR) : Compare with derivatives lacking the bromine or methoxy groups to identify pharmacophores .
  • Molecular docking : Map interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) using computational tools .

Advanced: How can computational methods predict the compound’s stability and electronic properties?

  • DFT calculations : Optimize geometry (e.g., Gaussian 09) to predict HOMO/LUMO energies and electrophilic sites .
  • Molecular dynamics (MD) : Simulate solvation effects in aqueous or lipid environments to assess bioavailability .
  • Thermogravimetric analysis (TGA) : Validate computational predictions of thermal stability (e.g., decomposition above 150°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.